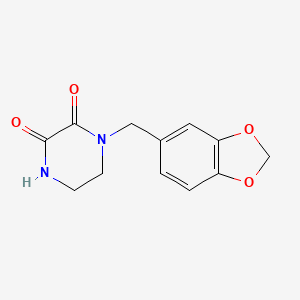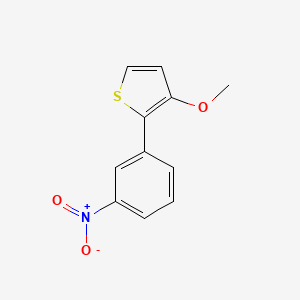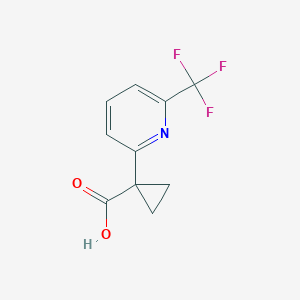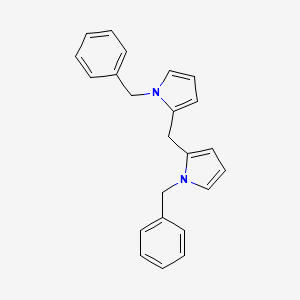
2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)- typically involves the reaction of 1,3-benzodioxole with piperazine derivatives under controlled conditions. One common method includes the use of ruthenium tetroxide (RuO4) as an oxidizing agent to facilitate the formation of the piperazinedione structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like RuO4, the compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazinedione core.
Substitution: The benzodioxolylmethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: RuO4 is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Catalysts: Catalysts like palladium may be used in substitution reactions to enhance reaction rates and selectivity.
Major Products Formed
Scientific Research Applications
2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibenzylpiperazine: Another piperazine derivative with different substituents.
2,5-Piperazinedione: A simpler piperazinedione without the benzodioxolylmethyl group.
Uniqueness
2,3-Piperazinedione, 1-(1,3-benzodioxol-5-ylmethyl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918428-81-6 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)piperazine-2,3-dione |
InChI |
InChI=1S/C12H12N2O4/c15-11-12(16)14(4-3-13-11)6-8-1-2-9-10(5-8)18-7-17-9/h1-2,5H,3-4,6-7H2,(H,13,15) |
InChI Key |
LUWOQAGGXIOZRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione](/img/structure/B12623922.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B12623932.png)

![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)

![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)
![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)
methanone](/img/structure/B12623973.png)

![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)


